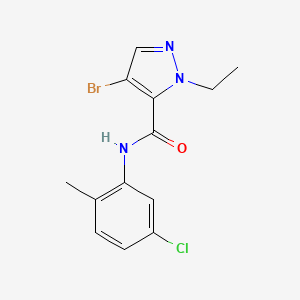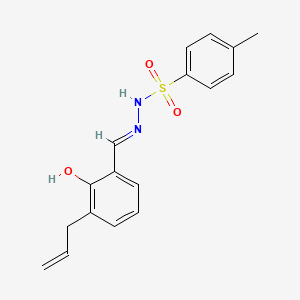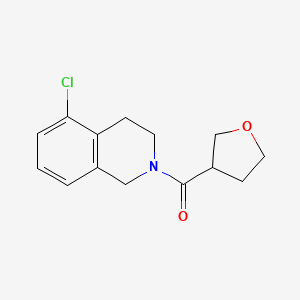
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as BAY 11-7082, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses, cell survival, and proliferation.
Wirkmechanismus
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses, cell survival, and proliferation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of various genes involved in inflammation, immunity, and cell survival. 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, inhibition of pro-inflammatory cytokine and chemokine production, and protection against oxidative stress. These effects are mediated through the inhibition of NF-κB activation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its potent and selective inhibition of NF-κB activation. This makes it a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 is its potential toxicity, which may limit its use in vivo. Additionally, 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082. One direction is the development of more potent and selective inhibitors of NF-κB activation. Another direction is the study of the role of NF-κB in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the use of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 in combination with other drugs may enhance its therapeutic efficacy and reduce its potential toxicity. Finally, the development of more specific and sensitive assays for the measurement of NF-κB activity may facilitate the study of its role in various biological processes.
Synthesemethoden
The synthesis of 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 involves several steps, including the reaction of 5-chloro-2-methylbenzoic acid with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form 5-chloro-2-methylphenylhydrazine. The resulting compound is then reacted with 4-bromo-1H-pyrazole-5-carboxylic acid to yield 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, lung, and colon cancer. Inflammation is a key factor in the pathogenesis of many diseases, including arthritis, asthma, and inflammatory bowel disease. 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorders, 4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide 11-7082 has been shown to protect against oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.
Eigenschaften
IUPAC Name |
4-bromo-N-(5-chloro-2-methylphenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClN3O/c1-3-18-12(10(14)7-16-18)13(19)17-11-6-9(15)5-4-8(11)2/h4-7H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKQMHOLORBEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxybenzaldehyde {2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-6-oxo-6,9-dihydro-1H-purin-8-yl}hydrazone](/img/structure/B6119954.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)
![ethyl {3,5-dimethyl-4-[(3-nitrobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B6119966.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119971.png)


![2-cyclohexyl-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120000.png)

![3-cyclobutyl-5-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6120022.png)
![N-[5-(1-adamantyl)-2-bromophenyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B6120036.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-3-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B6120040.png)
![N~1~-cyclohexyl-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6120044.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B6120052.png)
